3-Bromo-4-(piperidin-2-yl)pyridine
Description
3-Bromo-4-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-2-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
3-bromo-4-piperidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEHYSJTECALKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement with Piperidine Derivatives
The most direct route to 3-bromo-4-(piperidin-2-yl)pyridine involves nucleophilic substitution of a halogenated pyridine precursor. For example, 4-chloro-3-bromopyridine reacts with piperidin-2-yl lithium in anhydrous tetrahydrofuran (THF) at −78°C, achieving a 72% yield. The reaction proceeds via a two-step mechanism:
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Deprotonation of piperidine using n-butyllithium to generate the nucleophile.
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Attack on the electron-deficient C4 position of the pyridine ring, facilitated by the ortho-directing bromine atom.
Key Parameters :
Solvent and Base Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. A comparative study showed:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | K₂CO₃ | 68 | 12 |
| THF | LiHMDS | 72 | 8 |
| DMSO | NaH | 58 | 24 |
The use of lithium hexamethyldisilazide (LiHMDS) in THF outperformed carbonate bases, likely due to superior deprotonation efficiency.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 3-bromo-4-iodopyridine and piperidin-2-ylboronic acid achieves regioselective installation of the piperidine moiety. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water, 80°C) yield 85% product.
Mechanistic Insights :
Buchwald-Hartwig Amination
Direct amination of 3-bromo-4-chloropyridine with piperidine under palladium/Xantphos catalysis provides a one-step route. Key advantages include:
Side Reactions :
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Competing C3 bromine substitution (<5%) occurs if ligand selectivity is suboptimal.
Reductive Amination and Cyclization Strategies
Piperidine Ring Construction In Situ
A novel approach involves condensing 3-bromo-4-aminopyridine with glutaraldehyde under reductive conditions (NaBH₃CN, MeOH). This method constructs the piperidine ring directly on the pyridine scaffold, achieving 65% yield.
Limitations :
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Requires strict pH control (pH 4–5) to prevent imine hydrolysis.
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Scalability challenges due to stoichiometric reductant use.
Cycloaddition Reactions
[4+2] Cycloaddition between 3-bromo-4-vinylpyridine and nitrones generates piperidine-fused intermediates. Subsequent hydrogenolysis (H₂, Pd/C) yields the target compound in 58% overall yield.
Industrial-Scale Production and Green Chemistry
Continuous Flow Synthesis
Adoption of microreactors improves heat transfer and reaction control, reducing side product formation. A pilot-scale system achieved:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are employed.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
3-Bromo-4-(piperidin-2-yl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Chemical Biology: Used in the design of molecular probes and bioactive molecules for studying biological pathways and targets.
Material Science: Employed in the synthesis of functional materials, such as organic semiconductors and polymers.
Pharmaceutical Industry: Utilized in the development of drug candidates and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperidin-2-yl)pyridine depends on its specific application and target. Generally, it may exert its effects through:
Binding to Molecular Targets: The compound can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathway Modulation: It may influence cellular signaling pathways, leading to changes in gene expression, protein function, or metabolic processes.
Intercalation with DNA: In some cases, it may bind to DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
3-Bromo-4-(piperidin-2-yl)pyridine can be compared with other similar compounds, such as:
4-(Piperidin-2-yl)pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-4-(piperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-Bromo-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and piperidine ring, which confer distinct chemical and biological properties .
Biological Activity
3-Bromo-4-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.
Chemical Structure and Properties
This compound features a bromine atom attached to a pyridine ring, along with a piperidine substituent. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the bromine atom enhances its electrophilicity, which may facilitate binding to biological targets. The piperidine moiety can also influence its pharmacokinetic properties, such as solubility and permeability.
Target Interactions
Research indicates that compounds similar to this compound often target:
- Kinases : Involved in signaling pathways that regulate cell proliferation and survival.
- Receptors : Such as G-protein coupled receptors (GPCRs) that mediate various physiological responses.
- Enzymes : Including those involved in metabolic pathways, contributing to anti-inflammatory and anticancer effects.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, inhibiting tumor growth effectively.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Morais et al. (2023) | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Shin et al. (2024) | HCCLM3 | 3.1 | Inhibits proliferation |
These findings suggest that the compound may act through multiple pathways, including the modulation of apoptosis-related proteins and inhibition of cell cycle progression.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The compound's broad-spectrum activity highlights its potential as a lead candidate for developing new antimicrobial agents.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice, showing significant suppression of tumor growth compared to control groups.
- Clinical Relevance : Preliminary clinical trials indicated favorable safety profiles and tolerability, warranting further investigation into its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What is the structural significance of the bromine atom and piperidine moiety in 3-Bromo-4-(piperidin-2-yl)pyridine for its reactivity?
- The bromine atom at the 3-position of the pyridine ring serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization of the aromatic core. The piperidine group at the 4-position introduces steric and electronic effects, influencing regioselectivity in substitution reactions. Comparative studies with analogs like 3-Bromo-4-(piperidin-1-yl)pyridine show that the piperidine's position (1-yl vs. 2-yl) alters hydrogen-bonding potential and steric hindrance, impacting biological interactions and synthetic pathways .
Q. How can this compound be synthesized from commercially available precursors?
- A common route involves:
Piperidine functionalization : Introduce the piperidine group via nucleophilic substitution or reductive amination of 3-bromo-4-aminopyridine.
Bromination : Use N-bromosuccinimide (NBS) under controlled conditions to brominate the pyridine ring.
Key challenges include avoiding over-bromination and ensuring regioselectivity. Reaction optimization (e.g., solvent polarity, temperature) is critical, as seen in microwave-assisted syntheses of similar bromopyridines .
Q. What safety protocols are essential when handling this compound?
- Due to its brominated structure, handle in a fume hood with PPE (gloves, lab coat). Avoid contact with oxidizing agents to prevent hazardous decomposition. Storage should be in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Safety data from analogs highlight risks of skin irritation and respiratory toxicity .
Advanced Research Questions
Q. How can cross-coupling reactions of this compound be optimized for diverse functional group introductions?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) enhance coupling efficiency. For example, Suzuki-Miyaura reactions with aryl boronic acids require anhydrous DMF and elevated temperatures (80–100°C) .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) improve solubility of the bromopyridine and stabilize transition states.
- Substrate scope : Steric hindrance from the piperidine group may limit coupling with bulky boronic acids; smaller substituents (e.g., methyl, methoxy) show higher yields .
Q. What strategies resolve contradictions in reported reactivity between this compound and its structural analogs?
- Discrepancies in reactivity (e.g., slower substitution rates compared to 3-Bromo-4-(piperidin-1-yl)pyridine) arise from differences in electron-donating/withdrawing effects of the piperidine substituent. Computational studies (DFT) can map electron density to predict reactive sites. Experimental validation via Hammett plots or kinetic isotope effects is recommended .
Q. How does stereochemistry of the piperidine ring influence biological activity in derivatives of this compound?
- Enantiomerically pure piperidine moieties (e.g., (R)- vs. (S)-configurations) can drastically alter binding to biological targets like enzymes or receptors. Chiral resolution via HPLC with cellulose-based columns or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is critical. Case studies on analogs like (RS)-Anabasine demonstrate stereospecific activity in nicotinic acetylcholine receptors .
Q. What are the limitations of fluorination reactions on this compound, and how can they be overcome?
- Direct fluorination via halogen exchange (e.g., using KF or TBAF) often fails due to poor leaving-group ability of bromine. Alternative routes include:
Protection-deprotection : Introduce a nitro or Boc-protected amine at the 4-position, perform fluorination, then deprotect .
Metal-mediated fluorination : Use Cu(I) or Ag(I) catalysts to activate the C–Br bond for fluoride insertion.
Failed attempts with 3-bromo-4-(boc-amino)pyridine highlight the need for tailored conditions .
Methodological Insights
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Data Analysis : Compare reaction yields and regioselectivity across solvents, catalysts, and substituents using ANOVA or multivariate regression. Tabulate results for reproducibility (Example):
Reaction Type Catalyst Solvent Yield (%) Regioselectivity Suzuki Pd(PPh₃)₄ DMF 78 >95% para Buchwald XPhos Pd DMSO 65 85% meta -
Contradiction Resolution : Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways and identify rate-limiting steps.
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Safety Compliance : Refer to GHS hazard codes (e.g., H315 for skin irritation, H335 for respiratory toxicity) when drafting risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
